Debio 0617B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Debio 0617B is a multi-kinase inhibitor . It targets key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . This results in the inhibition of tumor cell growth and metastasis .

Molecular Structure Analysis

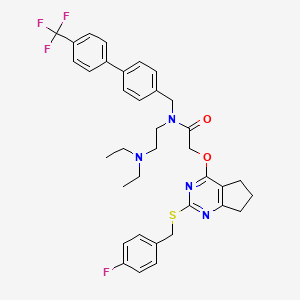

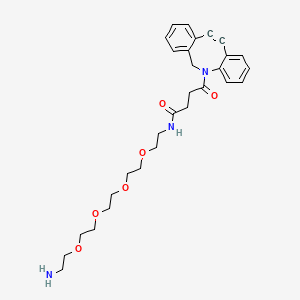

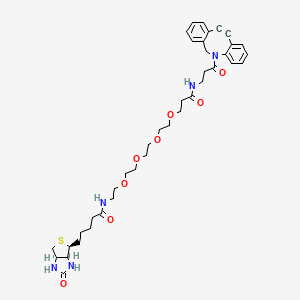

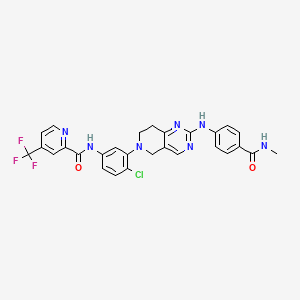

The chemical formula of this compound is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 .

Chemical Reactions Analysis

This compound has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .

Physical And Chemical Properties Analysis

The chemical formula of this compound is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 . The elemental analysis shows that it contains C, 57.79; H, 3.98; Cl, 6.09; F, 9.79; N, 16.85; O, 5.50 .

科学的研究の応用

STAT3依存性固形腫瘍の阻害

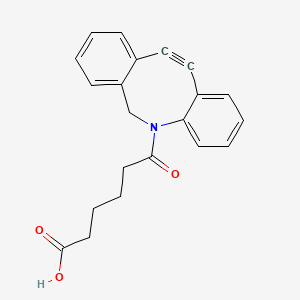

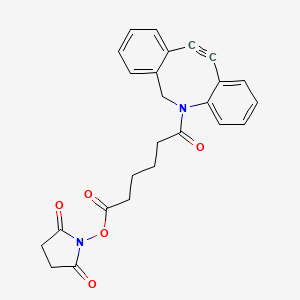

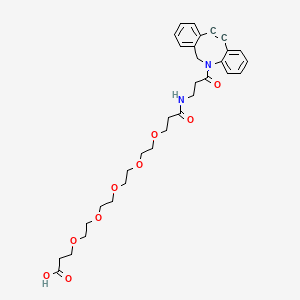

Debio 0617Bは、JAK、SRC、ABL、およびIII/V型受容体型チロシンキナーゼ(RTK)の複合的阻害による腫瘍におけるリン酸化STAT3(pSTAT3)を標的とする、独自のプロフィールを持つファーストインクラスのキナーゼ阻害剤として開発されました {svg_1}. This compoundは、インビトロコロニー形成アッセイで試験された癌細胞株パネルおよび患者由来の腫瘍異種移植片で強力な抗増殖活性を示しました {svg_2}.

腫瘍増殖阻害におけるインビボ有効性

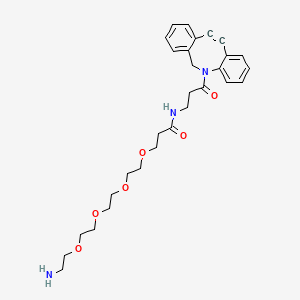

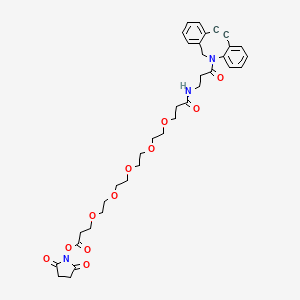

This compoundは、いくつかのマウス異種移植片モデルで腫瘍増殖を阻害することにより、インビボ有効性を示しました {svg_3}. これは、this compoundが様々な種類の癌の治療に適用される可能性を示唆しています。

EGFR阻害剤との相乗効果

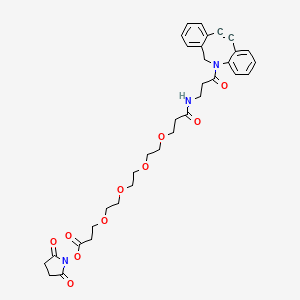

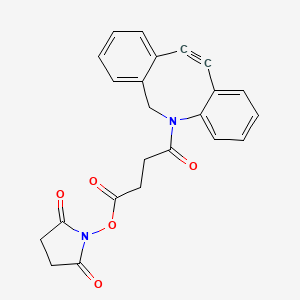

インビボ有効性とSTAT3阻害を高めるために、this compoundは、非小細胞肺癌異種移植片モデルにおいてEGFR阻害剤エルロチニブと組み合わせて試験されました {svg_4}. これは、this compoundが他の薬剤と組み合わせて使用することで、治療効果を強化できる可能性を示しています。

転移への影響

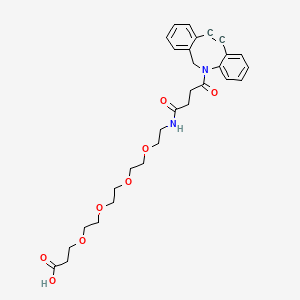

This compoundは、転移への影響を評価するために、原発腫瘍モデルで試験されました {svg_5}. 肺組織における原発腫瘍の重量と転移数の測定により、this compoundがこのモデルにおける治療効果を示しました {svg_6}.

AML CD34+幹/前駆細胞の維持と自己複製能力の低下

This compoundは、ヒト一次AML CD34+幹/前駆細胞の維持と自己複製能力を低下させることが示されています {svg_7}. これは、this compoundが急性骨髄性白血病(AML)の治療に使用される可能性を示唆しています。

AMLにおける全生存率の予後因子

This compoundが標的とするAML芽球におけるリン酸化STAT3(pSTAT3)の発現は、全生存率の独立した予後因子であることが示されています {svg_8}. これは、this compoundがAML患者の予後を改善する可能性を示しています。

作用機序

Target of Action

Debio 0617B is a multi-kinase inhibitor . It primarily targets key kinases upstream of STAT3/STAT5 signaling, such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . These kinases play a crucial role in the activation of downstream signaling via STAT3/STAT5 .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s unique profile, which allows it to target multiple kinases simultaneously . As a result, this compound can effectively block the phosphorylation of STAT3 in STAT3-activated carcinoma cell lines in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the STAT3/STAT5 signaling pathway . This pathway is often aberrantly activated in various cancers, leading to tumor survival, metastasis, chemoresistance, and escape from immune responses . By inhibiting key kinases upstream of this pathway, this compound can reduce the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells .

Pharmacokinetics

Its in vivo efficacy has been demonstrated in several mouse xenograft models , suggesting that it possesses favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.

Result of Action

The molecular effect of this compound’s action is the inhibition of STAT3 phosphorylation . On a cellular level, it reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells . This leads to the long-term elimination of human leukemia stem cells and leukemia .

Action Environment

Its effectiveness in in vivo experiments suggests that it can function effectively within the complex environment of a living organism .

Safety and Hazards

将来の方向性

Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .

生化学分析

Biochemical Properties

Debio 0617B plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases. These interactions lead to the inhibition of the STAT3/STAT5 signaling pathway, which is essential for the maintenance and self-renewal of AML stem/progenitor cells . By targeting these kinases, this compound effectively reduces the phosphorylation of STAT3 and STAT5, thereby inhibiting their activity and downstream signaling.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In STAT3-activated carcinoma cell lines, this compound shows dose-dependent inhibition of phosphorylated STAT3 (pSTAT3) and exhibits potent antiproliferative activity . Additionally, this compound reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments . This compound also demonstrates efficacy in inhibiting tumor growth in several mouse xenograft models .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting key kinases upstream of the STAT3/STAT5 signaling pathway. It binds to Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, preventing their activation and subsequent phosphorylation of STAT3 and STAT5 . This inhibition leads to a reduction in the transcriptional activity of STAT3 and STAT5, thereby affecting gene expression and cellular functions associated with these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its inhibitory effects on STAT3/STAT5 signaling in vitro and in vivo . Long-term studies have demonstrated that this compound can effectively reduce the maintenance and self-renewal of AML stem/progenitor cells, leading to sustained therapeutic efficacy and prevention of relapses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse xenograft models, this compound shows dose-dependent inhibition of tumor growth . Higher doses of the compound result in more significant inhibition of STAT3/STAT5 signaling and tumor growth . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the safety and efficacy of the treatment .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of key kinases upstream of the STAT3/STAT5 signaling pathway. By inhibiting Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, this compound affects the metabolic flux and levels of metabolites associated with these pathways . This inhibition leads to a reduction in the phosphorylation and activation of STAT3 and STAT5, thereby modulating cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can effectively inhibit the activity of target kinases . The transport and distribution of this compound are crucial for its therapeutic efficacy and ability to modulate cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target kinases and inhibit their activity, thereby modulating the STAT3/STAT5 signaling pathway and associated cellular functions .

特性

IUPAC Name |

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJSOYXRJCMRAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Debio 0617B unique in its targeting of STAT3 signaling compared to other kinase inhibitors?

A: Unlike many kinase inhibitors that focus on a single target, this compound demonstrates a multi-kinase inhibitory profile. It simultaneously inhibits key kinases upstream of STAT3 and STAT5, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). [, ] This combined inhibition results in a more potent and potentially more durable blockade of the STAT3/STAT5 signaling pathways, which are often implicated in tumor survival, metastasis, and drug resistance. [, ] This multi-targeted approach could offer advantages over single-target inhibitors by potentially overcoming resistance mechanisms and achieving greater efficacy in targeting STAT3-driven cancers.

Q2: How does this compound impact both solid tumors and hematological malignancies?

A: this compound demonstrates efficacy in preclinical models of both solid tumors and hematological malignancies. In solid tumors, this compound exhibited in vitro and in vivo efficacy against a variety of cancer types, including non-small cell lung cancer. [] It effectively inhibited tumor growth in xenograft models and demonstrated synergistic activity when combined with the EGFR inhibitor erlotinib. [] Additionally, this compound effectively reduced the number of metastases in an orthotopic tumor model, highlighting its potential in targeting metastatic disease. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。